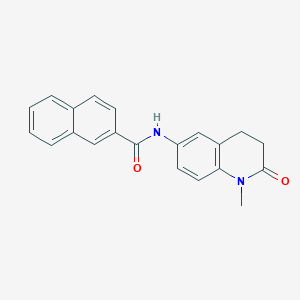

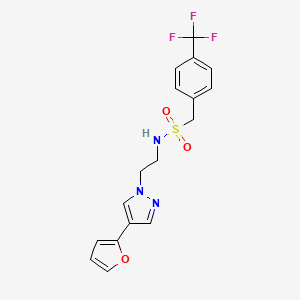

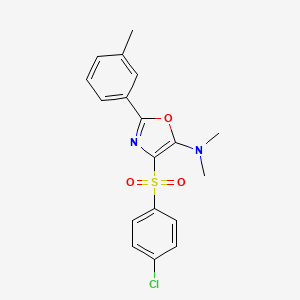

2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . In your compound, the amine group is part of a larger structure that includes a benzene ring, a fluorosulfonyloxy group, and a methylsulfamoyl group.

Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on the specific functional groups present in the molecule. For example, the amine group might participate in reactions like acylation, alkylation, or condensation .Aplicaciones Científicas De Investigación

Novel Nanofiltration Membranes

Chemical Synthesis for Water Treatment : A study on the synthesis of novel sulfonated thin-film composite nanofiltration membranes showcased how derivatives of aromatic diamine monomers, including those structurally related to "2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene," enhance water flux and dye treatment efficacy in water treatment processes. These membranes exhibit increased hydrophilicity and effective dye rejection, indicating their potential in improving water purification technologies (Yang Liu et al., 2012).

Green Fluorophores

Luminescent Materials for Imaging : The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, related to the chemical of interest, has been identified as a novel architecture for green fluorophores. This study highlights its use in luminescent materials for imaging applications due to its solid-state emissive properties, water solubility, and solvent- and pH-independent fluorescence, offering advantages in spectroscopic imaging and display technologies (Teruo Beppu et al., 2015).

Proton Exchange Membranes

Fuel Cell Technology : Research on fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures, which share functional groups with the chemical , shows promise for use in highly conducting and stable proton exchange membranes. These membranes demonstrate excellent chemical, mechanical, thermal, and electrochemical stability, marking them as viable alternatives for current fuel cell technologies (Dong-Hyeon Kim et al., 2020).

Environmental Remediation

Groundwater Remediation : A derivative of "this compound" was investigated for its potential in the heat-activated persulfate oxidation of environmental contaminants such as PFOA and PFOS under conditions suitable for in-situ groundwater remediation. The study highlights the compound's role in enhancing the degradation of these persistent pollutants, contributing to the development of effective remediation techniques (Saerom Park et al., 2016).

Synthesis of Amino Derivatives

Organic Synthesis : The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives showcases a regioselective methodology involving the anodic oxidation of 2-aminodiphenylamine. This process highlights the versatility of sulfonamide and amino functional groups, akin to those in "this compound," for the development of novel compounds with potential applications in various fields of chemistry (Mahnaz Sharafi-kolkeshvandi et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O5S2/c1-10-16(11,12)5-2-3-7(6(9)4-5)15-17(8,13)14/h2-4,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOXZQPXRKWWTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2708533.png)

methylidene}aniline](/img/structure/B2708534.png)

![3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2708546.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2708549.png)

![N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2708550.png)

![1-(4-chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2708554.png)